Cyclooctane-1,2,3-triol

Physical chemistry Chromatographic separation Process chemistry

Cyclooctane-1,2,3-triol (CAS 85866-03-1) is an eight-membered cyclic triol (C₈H₁₆O₃, MW 160.21) featuring three contiguous hydroxyl groups at positions 1, 2, and 3 on a flexible cyclooctane ring. It belongs to the cyclooctane polyol class and serves primarily as a key synthetic intermediate in the preparation of enantiopure glycomimetics and carbasugars.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 85866-03-1
Cat. No. B12659392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooctane-1,2,3-triol
CAS85866-03-1
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC1CCC(C(C(CC1)O)O)O
InChIInChI=1S/C8H16O3/c9-6-4-2-1-3-5-7(10)8(6)11/h6-11H,1-5H2
InChIKeyJABDUNXUMGVHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclooctane-1,2,3-triol (CAS 85866-03-1) – A Medium-Ring Carbasugar Precursor for Glycomimetic Research


Cyclooctane-1,2,3-triol (CAS 85866-03-1) is an eight-membered cyclic triol (C₈H₁₆O₃, MW 160.21) featuring three contiguous hydroxyl groups at positions 1, 2, and 3 on a flexible cyclooctane ring . It belongs to the cyclooctane polyol class and serves primarily as a key synthetic intermediate in the preparation of enantiopure glycomimetics and carbasugars [1]. The compound is accessed via zirconocene-promoted ring contraction of carbohydrate-derived vinyl furanosides, enabling stereodefined synthesis from D-glucose or D-arabinose [1][2].

Why Cyclooctane-1,2,3-triol Cannot Be Replaced by Smaller-Ring or Regioisomeric Triols


Substitution with smaller-ring analogs (cyclopentane- or cyclohexane-1,2,3-triols) or the regioisomeric cyclooctane-1,2,4-triol introduces quantifiable differences in boiling point (up to 30 °C) and density (up to 0.28 g/cm³) that directly impact purification protocols, solvent compatibility, and formulation behavior [1]. The eight-membered ring adopts a boat-chair conformation with a low pseudorotation barrier (~14 kJ/mol), conferring a conformational flexibility absent in the chair-locked cyclohexane ring; this difference is mechanistically linked to the weakened glycosidase inhibitory activity observed for C8-glycomimetics relative to C7 analogs [2][3]. In synthetic route planning, the zirconocene ring-contraction methodology specifically delivers cyclooctane-1,2,3-triols in enantiopure form from carbohydrate precursors, a stereochemical outcome not replicable by generic hydroxylation of cyclooctene [4].

Quantitative Differentiation Evidence for Cyclooctane-1,2,3-triol Selection


Boiling Point Differentiation vs. Cycloalkane Triol Homologs (C5–C7)

Cyclooctane-1,2,3-triol exhibits a boiling point of 263.8 °C at 760 mmHg, which is 38.2 °C higher than cyclohexane-1,2,3-triol (225.6 °C) and 57.2 °C higher than cyclopentane-1,2,3-triol (206.6 °C) . Its density of 1.205 g/cm³ is lower than cyclohexane-1,2,3-triol (1.356 g/cm³) and cyclopentane-1,2,3-triol (1.482 g/cm³), reflecting the larger ring volume . These differences directly affect distillation cut points, GC retention times, and solvent extraction protocols during downstream processing.

Physical chemistry Chromatographic separation Process chemistry

Regioisomeric Boiling Point Gap: 1,2,3- vs. 1,2,4-Cyclooctanetriol

Cyclooctane-1,2,3-triol (boiling point 263.8 °C) and its regioisomer cyclooctane-1,2,4-triol (boiling point 293.9 °C) differ by 30.1 °C in boiling point at 760 mmHg [1]. This 30 °C gap arises from altered hydrogen-bonding networks due to the different spatial arrangement of hydroxyl groups: the contiguous 1,2,3-triol pattern permits vicinal diol intramolecular H-bonding that reduces intermolecular association, whereas the 1,2,4-arrangement disrupts this contiguous H-bond network, elevating the boiling point [1]. This difference enables unambiguous identity confirmation by boiling point or GC retention time.

Regioisomer separation Isomeric purity Quality control

Conformational Flexibility Advantage Over Chair-Locked Cyclohexane Triols

The cyclooctane ring in cyclooctane-1,2,3-triol adopts a flexible boat-chair conformation with a pseudorotation barrier of approximately 14 kJ/mol, enabling access to multiple low-energy conformers including twist-boat-chair and crown [1]. In contrast, cyclohexane-1,2,3-triol is locked predominantly in a single chair conformation. This enhanced flexibility is the mechanistic rationale for exploring C8-glycomimetics as glycosidase inhibitors: the conformational adaptability was hypothesized to improve fit within enzyme active sites [2]. However, experimental glycosidase inhibition data for hexa-substituted C8-glycomimetics (derived from cyclooctane triols) showed ≤30% inhibition at 1 mM across 24 commercial glycosidases, which is substantially weaker than C7-voglibose mimics that exhibit IC50 values of 35 μM and 18 μM against Aspergillus niger and Rhizopus mold amyloglucosidases, respectively [3].

Glycomimetic design Conformational analysis Enzyme active site adaptability

Enantioselective Synthetic Accessibility via Zirconocene Ring Contraction

Cyclooctane-1,2,3-triol can be prepared in enantiopure form from D-glucose or D-arabinose via a zirconocene-promoted ring contraction and [3,3] sigmatropic rearrangement sequence [1]. This route delivers stereodefined cyclooctane-1,2,3-triols with predictable absolute configuration, as confirmed by ¹H NMR J(HH) coupling constant analysis and symmetry considerations [2]. An alternative catalytic asymmetric method using OsO₄ and chiral cinchona alkaloid ligands converts racemic allylic hydroperoxides into chiral 1,2,3-triols with enantioselectivities up to 99% ee in a single step without co-oxidant . The carbohydrate-derived zirconocene route provides multi-gram scalability and unambiguous stereochemical assignment, while the OsO₄/cinchona route offers operational simplicity for smaller-scale chiral library synthesis.

Enantioselective synthesis Carbohydrate chemistry Process-scale route scouting

Optimal Procurement and Application Scenarios for Cyclooctane-1,2,3-triol


Enantiopure Glycomimetic Library Synthesis Using the Zirconocene Ring-Contraction Route

Research groups building libraries of C8-carbasugar glycosidase inhibitors should source cyclooctane-1,2,3-triol prepared via the Paquette zirconocene ring-contraction methodology from D-glucose or D-arabinose [1]. This route guarantees enantiopurity and predictable stereochemistry, as confirmed by J(HH) coupling constant analysis [2]. The 30 °C boiling point gap versus the 1,2,4-regioisomer (263.8 vs. 293.9 °C) provides a quality control checkpoint to verify isomeric identity upon receipt [3]. The 38 °C boiling point elevation relative to cyclohexane-1,2,3-triol (225.6 °C) enables straightforward distillation-based purification of the C8 scaffold from any residual smaller-ring contaminants .

Conformational Probe Development for Medium-Ring Carbohydrate Mimetics

Investigators studying the relationship between ring flexibility and enzyme active-site adaptability can use cyclooctane-1,2,3-triol as a conformational probe scaffold [1]. The boat-chair dominant conformation with a ~14 kJ/mol pseudorotation barrier provides a qualitatively distinct flexibility profile compared to the rigid chair conformation of cyclohexane-1,2,3-triol [2]. Although C8-glycomimetics derived from this scaffold showed weak glycosidase inhibition (≤30% at 1 mM), this negative result is mechanistically informative: it demonstrates that enhanced conformational entropy alone is insufficient to overcome suboptimal spatial disposition of hydroxyl groups in glycosidase active sites [3]. This makes cyclooctane-1,2,3-triol a valuable negative-control scaffold in glycomimetic SAR studies.

Catalytic Asymmetric Triol Synthesis Methodology Development

Process chemistry groups developing catalytic asymmetric 1,2,3-triol syntheses can benchmark their methods against the OsO₄/cinchona alkaloid protocol, which achieves up to 99% ee from racemic allylic hydroperoxides without co-oxidant [1]. Cyclooctane-1,2,3-triol serves as a representative medium-ring substrate for evaluating catalyst scope, as the eight-membered ring's conformational dynamics present distinct challenges compared to acyclic or smaller-ring allylic substrates. The physical property data (density 1.205 g/cm³, boiling point 263.8 °C) facilitate reaction monitoring by GC or HPLC [2].

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